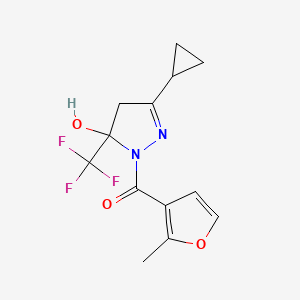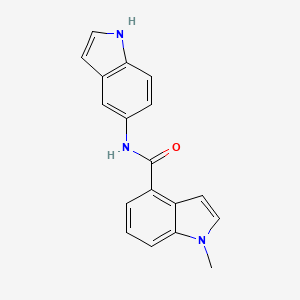![molecular formula C15H12ClN3O6S B6096277 N-{4-[(acetylamino)sulfonyl]phenyl}-2-chloro-4-nitrobenzamide](/img/structure/B6096277.png)
N-{4-[(acetylamino)sulfonyl]phenyl}-2-chloro-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(acetylamino)sulfonyl]phenyl}-2-chloro-4-nitrobenzamide, also known as NCX-4016, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of nitro-NSAIDs, which are non-steroidal anti-inflammatory drugs that contain a nitro group in their chemical structure.
Mechanism of Action
The mechanism of action of N-{4-[(acetylamino)sulfonyl]phenyl}-2-chloro-4-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) and the modulation of nitric oxide (NO) signaling. This compound has been shown to selectively inhibit COX-2, which is an enzyme that is responsible for the production of prostaglandins, which are mediators of inflammation. This compound also modulates NO signaling by releasing NO from its chemical structure, which has been shown to have anti-inflammatory and anti-proliferative effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In addition, this compound has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels, which are necessary for the growth and spread of tumors.
Advantages and Limitations for Lab Experiments
N-{4-[(acetylamino)sulfonyl]phenyl}-2-chloro-4-nitrobenzamide has several advantages for lab experiments. It is a well-studied compound, and its synthesis method is well-established. This compound is also relatively stable and has a long half-life, which makes it suitable for in vitro and in vivo studies. However, this compound has some limitations for lab experiments. It is a highly reactive compound and can undergo spontaneous decomposition, which can affect its stability and purity. This compound is also relatively insoluble in water, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the study of N-{4-[(acetylamino)sulfonyl]phenyl}-2-chloro-4-nitrobenzamide. One direction is to investigate its potential use as a chemopreventive agent in high-risk individuals. Another direction is to investigate its potential use in combination with other anti-cancer drugs for the treatment of cancer. This compound can also be modified to improve its solubility and stability, which can improve its bioavailability and pharmacokinetics. Furthermore, the mechanism of action of this compound can be further elucidated to better understand its anti-inflammatory and anti-proliferative effects.
Synthesis Methods
N-{4-[(acetylamino)sulfonyl]phenyl}-2-chloro-4-nitrobenzamide can be synthesized by reacting 2-chloro-4-nitrobenzoic acid with 4-aminobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then acetylated using acetic anhydride to yield this compound. The synthesis of this compound has been extensively studied, and various modifications have been made to improve its yield and purity.
Scientific Research Applications
N-{4-[(acetylamino)sulfonyl]phenyl}-2-chloro-4-nitrobenzamide has been studied for its potential therapeutic applications in various diseases such as cancer, cardiovascular diseases, and inflammatory disorders. It has been shown to have anti-inflammatory, anti-proliferative, and anti-angiogenic effects, which make it a promising candidate for the treatment of these diseases. This compound has also been studied for its potential use as a chemopreventive agent, which can prevent the development of cancer in high-risk individuals.
properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-chloro-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O6S/c1-9(20)18-26(24,25)12-5-2-10(3-6-12)17-15(21)13-7-4-11(19(22)23)8-14(13)16/h2-8H,1H3,(H,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASBZWACXWADIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl N-{3-[3-(diethylamino)-2-hydroxypropoxy]-4-methoxybenzyl}-N-methylglycinate](/img/structure/B6096200.png)
![4-(4-methoxy-3-methylbenzyl)-3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B6096201.png)
![4-[4-(2-ethoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride](/img/structure/B6096209.png)
![2-(cyclopentylacetyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6096211.png)
![(2-isopropoxy-5-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenyl)methanol](/img/structure/B6096229.png)
![6,8-dichloro-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B6096236.png)
![1-(2-methoxy-5-{[(2-phenoxyethyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6096240.png)



![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6096248.png)
![3-methyl-6-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B6096260.png)
![3-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6096262.png)
![1'-methyl-N-[2-(2-naphthyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6096263.png)